molecular formula C7H9NO3 B039149 (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 112419-10-0

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B039149
CAS No.: 112419-10-0
M. Wt: 155.15 g/mol
InChI Key: RJPDELAUUYAFTQ-UHNVWZDZSA-N
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Description

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic β-lactam compound. It is a core structure in many β-lactam antibiotics, which are widely used to treat bacterial infections. This compound is known for its ability to inhibit bacterial cell wall synthesis, making it a crucial component in the fight against bacterial resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-aminopenicillanic acid with various acylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired product, often involving specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions include various β-lactam derivatives, which are often used as intermediates in the synthesis of more complex antibiotics .

Scientific Research Applications

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid apart is its versatility as a building block for various antibiotics. Its unique bicyclic structure allows for modifications that can enhance its antibacterial properties and overcome resistance mechanisms .

Properties

IUPAC Name

(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPDELAUUYAFTQ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C1CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@H]1CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194816
Record name (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112419-10-0
Record name (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112419-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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